- Synthesis of Arylstannanes from Arylamines, Organometallics, 2001, 20(15), 3358-3360

Cas no 934-56-5 (Trimethylphenyltin)

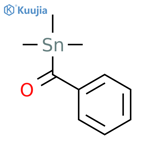

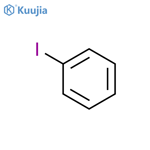

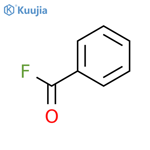

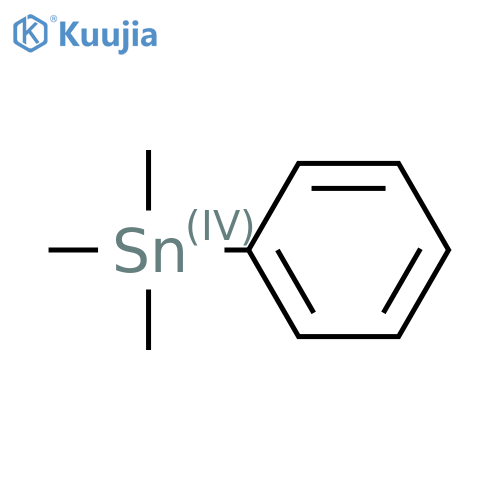

Trimethylphenyltin structure

Productnaam:Trimethylphenyltin

Trimethylphenyltin Chemische en fysische eigenschappen

Naam en identificatie

-

- Stannane,trimethylphenyl-

- Trimethyl(Phenyl)Tin

- trimethyl(phenyl)stannane

- Trimethylphenyltin

- 2-trimethylstannylbenzene

- phenyltrimethylstannane

- PHENYLTRIMETHYLTIN

- Stannane,trimethylphenyl

- Trimethylphenylstannane

- Tin, trimethylphenyl- (6CI, 7CI)

- Trimethylphenylstannane (ACI)

- Trimethylmonophenyltin

- Trimethylstannylbenzene

- Stannane, trimethylphenyl-

- 934-56-5

- Phenyltrimethyl tin

- Trimethyl(phenyl)tin, 98%

- trimethylphenyl tin

- DB-057401

- AKOS025293863

- Phenyltrimethylstannane; Phenyltrimethyltin; Trimethylmonophenyltin; Trimethylphenylstannane; Trimethylstannylbenzene

- J-525105

- DTXSID60239415

- InChI=1/C6H5.3CH3.Sn/c1-2-4-6-5-3-1;;;;/h1-5H;3*1H3

- Tin, trimethylphenyl-

-

- MDL: MFCD00134316

- Inchi: 1S/C6H5.3CH3.Sn/c1-2-4-6-5-3-1;;;;/h1-5H;3*1H3;

- InChI-sleutel: COHOGNZHAUOXPA-UHFFFAOYSA-N

- LACHT: C1C=CC([Sn](C)(C)C)=CC=1

Berekende eigenschappen

- Exacte massa: 242.01200

- Monoisotopische massa: 242.011753g/mol

- Aantal isotopen atomen: 0

- Aantal waterstofbonddonors: 0

- Aantal waterstofbondacceptatoren: 0

- Zware atoomtelling: 10

- Aantal draaibare bindingen: 1

- Complexiteit: 95.8

- Aantal covalent gebonden eenheden: 1

- Gedefinieerd atoomstereocentrumaantal: 0

- Ongedefinieerd atoomstereocentrumaantal: 0

- Gedefinieerd stereocenter aantal obligaties: 0

- Ongedefinieerd stereocenter aantal bindingen: 0

- Aantal tautomers: nothing

- Topologisch pooloppervlak: 0Ų

- Oppervlakte lading: 0

- XLogP3: nothing

Experimentele eigenschappen

- Kleur/vorm: Not determined

- Dichtheid: 1.327 g/mL at 25 °C(lit.)

- Smeltpunt: −51 °C (lit.)

- Kookpunt: 88 °C/16 mmHg(lit.)

- Vlampunt: Fahrenheit: 168.8 ° f < br / > Celsius: 76 ° C < br / >

- Brekindex: n20/D 1.5357(lit.)

- PSA: 0.00000

- LogboekP: 2.23180

- Oplosbaarheid: Not determined

Trimethylphenyltin Beveiligingsinformatie

-

Symbool:

- Signaalwoord:Danger

- Gevaarverklaring: H300-H310-H330-H410

- Waarschuwingsverklaring: P260-P264-P273-P280-P284-P301+P310

- Vervoersnummer gevaarlijk materiaal:UN 2788 6.1/PG 3

- WGK Duitsland:2

- Code gevarencategorie: 26/27/28-50/53

- Veiligheidsinstructies: S26; S27; S28; S45; S60; S61

-

Identificatie van gevaarlijk materiaal:

- Verpakkingsgroep:II

- Veiligheidstermijn:6.1(a)

- Gevaarklasse:6.1(a)

- PackingGroup:II

- Risicozinnen:R26/27/28; R50/53

Trimethylphenyltin Douanegegevens

- HS-CODE:2931900090

- Douanegegevens:

China Customs Code:

2931900090Overview:

2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%

Summary:

2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%

Trimethylphenyltin Prijsmeer >>

| Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |

|---|---|---|---|---|---|---|---|---|

| TRC | T796630-1g |

Trimethylphenyltin |

934-56-5 | 1g |

$ 138.00 | 2023-09-05 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 366331-1G |

Trimethylphenyltin |

934-56-5 | 1g |

¥710.87 | 2023-12-07 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 366331-5G |

Trimethylphenyltin |

934-56-5 | 5g |

¥1299.15 | 2023-12-07 | ||

| TRC | T796630-10g |

Trimethylphenyltin |

934-56-5 | 10g |

$ 1068.00 | 2023-09-05 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA00387-5g |

Trimethyl(phenyl)stannane |

934-56-5 | 98% | 5g |

¥1538.0 | 2024-07-19 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA00387-1g |

Trimethyl(phenyl)stannane |

934-56-5 | 98% | 1g |

¥848.0 | 2024-07-19 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-237342-1 g |

Trimethyl(phenyl)tin, |

934-56-5 | ≥97% | 1g |

¥301.00 | 2023-07-10 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-237342-1g |

Trimethyl(phenyl)tin, |

934-56-5 | ≥97% | 1g |

¥301.00 | 2023-09-05 | |

| Aaron | AR003VSL-1g |

Trimethyl(phenyl)tin |

934-56-5 | 98% | 1g |

$124.00 | 2025-02-12 |

Trimethylphenyltin Productiemethode

Synthetic Routes 1

Reactievoorwaarden

1.1 Solvents: Ammonia

Referentie

Synthetic Routes 2

Synthetic Routes 3

Reactievoorwaarden

1.1 Catalysts: Bis(1,5-cyclooctadiene)nickel Solvents: Toluene

Referentie

- Nickel-Catalyzed Acylstannylation of 1,3-Dienes: Synthesis and Reaction of ε-Oxoallylstannanes, Journal of the American Chemical Society, 2000, 122(37), 9030-9031

Synthetic Routes 4

Reactievoorwaarden

1.1 Solvents: Tetrahydrofuran

Referentie

- Reactions of trialkylstannane anions, R3Sn-, with arylstannanes, ArSnR3, Bulletin of the Chemical Society of Japan, 1987, 60(9), 3299-306

Synthetic Routes 5

Reactievoorwaarden

1.1 Reagents: Butyllithium Solvents: Diethyl ether , Hexane

1.2 Solvents: Tetrahydrofuran

1.2 Solvents: Tetrahydrofuran

Referentie

- Phenyl-substituted 2,2':6',2''-terpyridine as a new series of fluorescent compounds-their photophysical properties and fluorescence tuning, Journal of the Chemical Society, 2001, (7), 1045-1050

Synthetic Routes 6

Reactievoorwaarden

1.1 Reagents: Sodium Solvents: Hexamethylphosphoramide ; 20 min, rt; 2 - 3 h, rt

1.2 20 min, rt

1.2 20 min, rt

Referentie

- Reactions of trimethylstannide and trimethylsiliconide anions with aromatic and heteroaromatic substrates, Journal of Physical Organic Chemistry, 2002, 15(12), 889-893

Synthetic Routes 7

Reactievoorwaarden

1.1 Reagents: Silver carbonate Catalysts: Bis(tri-tert-butylphosphine)palladium Solvents: Dimethylacetamide ; 1 h, 140 °C

Referentie

- Synthesis of arylstannanes by palladium-catalyzed desulfitative coupling reaction of sodium arylsulfinates with distannanes, Tetrahedron Letters, 2018, 59(45), 4019-4023

Synthetic Routes 8

Synthetic Routes 9

Synthetic Routes 10

Synthetic Routes 11

Synthetic Routes 12

Reactievoorwaarden

1.1 Reagents: Boron trifluoride etherate Solvents: Acetonitrile ; rt; 30 min, rt

Referentie

- Synthesis of Aryl Trimethylstannane via BF3·OEt2-Mediated Cross-Coupling of Hexaalkyl Distannane Reagent with Aryl Triazene at Room Temperature, Journal of Organic Chemistry, 2019, 84(1), 463-471

Synthetic Routes 13

Synthetic Routes 14

Synthetic Routes 15

Reactievoorwaarden

1.1 Solvents: Diethyl ether

Referentie

- Organometallic compounds. LXXII. Reactions of racemic tetraorganotin compounds with butyllithium and with lithium aluminum hydride, Journal of Organometallic Chemistry, 1981, 216(3), 371-6

Synthetic Routes 16

Synthetic Routes 17

Synthetic Routes 18

Reactievoorwaarden

1.1 Solvents: Acetonitrile ; rt

Referentie

- Visible-Light-Driven Synthesis of Arylstannanes from Arylazo Sulfones, Organic Letters, 2019, 21(13), 5187-5191

Synthetic Routes 19

Synthetic Routes 20

Reactievoorwaarden

1.1 Catalysts: Palladium chloride , 1,1′-(1,4-Butanediyl)bis[1,1-dicyclohexylphosphine] Solvents: o-Xylene ; 10 h, 140 °C

Referentie

- Synthesis of Arylstannanes via Palladium-Catalyzed Decarbonylative Coupling of Aroyl Fluorides, Advanced Synthesis & Catalysis, 2020, 362(4), 776-781

Trimethylphenyltin Raw materials

- Stannane, benzoyltrimethyl-

- phenyllithium

- Hexamethylditin

- Diazene,1-(methylsulfonyl)-2-phenyl-

- (1E)-1-phenyl-3,3-di(propan-2-yl)triaz-1-ene

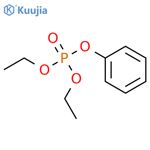

- Phosphoric acid,diethyl phenyl ester

- Benzenesulfinic acid, sodium salt

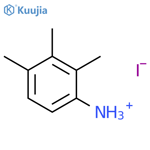

- Trimethylphenylammonium Iodide

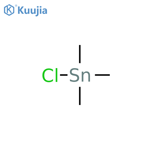

- Trimethyltin chloride

- Iodobenzene

- Benzoyl fluoride

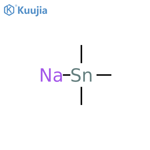

- Sodium, (trimethylstannyl)-

- Stannane,methyltriphenyl-

- Lithium, (trimethylstannyl)-

Trimethylphenyltin Preparation Products

Trimethylphenyltin Gerelateerde literatuur

-

Joo Young Shim,Jiyeon Baek,Juae Kim,Song Yi Park,Jinwoo Kim,Il Kim,Ho Hwan Chun,Jin Young Kim,Hongsuk Suh Polym. Chem. 2015 6 6011

-

Joseph W. Waggoner,Mikhail Belkin,Karen L. Sutton,Joseph A.caruso,Harry B. Fannin J. Anal. At. Spectrom. 1998 13 879

-

Shuichi Oi,Mitsutoshi Moro,Yoshio Inoue Chem. Commun. 1997 1621

-

Mark C. McCairn,Theo Kreouzis,Michael L. Turner J. Mater. Chem. 2010 20 1999

-

Chiara Ottone,Philippe Berrouard,Guy Louarn,Serge Beaupré,David Gendron,Malgorzata Zagorska,Patrice Rannou,Ahmed Najari,Said Sadki,Mario Leclerc,Adam Pron Polym. Chem. 2012 3 2355

934-56-5 (Trimethylphenyltin) Gerelateerde producten

- 1177351-07-3(4-Chloro-1-N,1-N-dimethylbenzene-1,2-diamine Dihydrochloride)

- 1242530-14-8(3-Phenyl-4-(trifluoromethyl)pyridin-2-amine)

- 1805265-65-9(4-(Difluoromethyl)-2-iodo-6-methylpyridine-3-methanol)

- 1421490-90-5(1-(2H-1,3-benzodioxol-5-yl)-3-3-(furan-2-yl)-3-hydroxypropylurea)

- 1601913-65-8(2-Methyl-N-[(2-methylpyrrolidin-2-yl)methyl]propanamide)

- 273926-29-7(Ethanethioic acid, S-[3-(diethoxyphosphinyl)propyl] ester)

- 892874-38-3(7-Bromoquinoline-2,3-dicarboxylic acid)

- 28201-53-8(2-Hydroxy-1-(5-methyl-2-furyl)ethanone)

- 1375301-63-5(4-(2-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)morpholine)

- 1489066-15-0(1-{bis(2-methoxyethyl)aminomethyl}cyclopentan-1-ol)

Aanbevolen leveranciers

Hefei Zhongkesai High tech Materials Technology Co., Ltd

Goudlid

CN Leverancier

Reagentie

Hubei Changfu Chemical Co., Ltd.

Goudlid

CN Leverancier

Bulk

Handan Zechi Trading Co., Ltd

Goudlid

CN Leverancier

Bulk

Xiamen PinR Bio-tech Co., Ltd.

Goudlid

CN Leverancier

Bulk

Jincang Pharmaceutical (Shanghai) Co., LTD.

Goudlid

CN Leverancier

Reagentie